
6-Bromo-2-(methylsulfanyl)quinazoline
概要
説明
6-Bromo-2-(methylsulfanyl)quinazoline is a halogenated quinazoline derivative characterized by a bromine atom at the 6-position and a methylsulfanyl (-SMe) group at the 2-position of the quinazoline core. Quinazolines are heterocyclic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. This scaffold is notable for its pharmacological versatility, including anticancer, antimicrobial, and kinase-inhibitory activities . The methylsulfanyl substituent at position 2 enhances electron density and influences binding interactions in biological systems, while the bromine atom at position 6 provides a handle for further functionalization via cross-coupling reactions .
準備方法
The synthesis of 6-Bromo-2-(methylsulfanyl)quinazoline can be achieved through various synthetic routes. One common method involves the bromination of 2-(methylsulfanyl)quinazoline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature or slightly elevated .
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted reactions or metal-catalyzed reactions, to enhance yield and reduce reaction time .
化学反応の分析
6-Bromo-2-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The quinazoline ring can undergo reduction reactions to form dihydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include substituted quinazolines, sulfoxides, sulfones, and dihydroquinazolines .
科学的研究の応用
Chemistry
6-Bromo-2-(methylsulfanyl)quinazoline serves as a building block for synthesizing more complex quinazoline derivatives with potential biological activities. Its structural characteristics allow for modifications that can lead to new compounds with enhanced properties.
Biology
In biological research, this compound is utilized to study enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazolines. It has been shown to interact with key proteins involved in various signaling pathways.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Anticancer Activity : The compound has demonstrated significant potential as an anticancer agent. It inhibits the epidermal growth factor receptor (EGFR), leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown it effectively reduces proliferation in human cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer) .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound can reduce inflammation markers in preclinical trials, suggesting potential applications in treating chronic inflammatory diseases like arthritis .
- Antimicrobial Activity : Quinazoline derivatives have been found effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Industry
In industrial applications, this compound is being explored for developing new materials with specific electronic or optical properties. Its role as a versatile intermediate in organic synthesis makes it valuable for producing novel compounds with tailored functionalities.
Data Tables
Application Area | Specific Use | Notable Findings |
---|---|---|
Chemistry | Building block for synthesis | Enables creation of complex derivatives with enhanced biological activity |
Biology | Enzyme inhibitor | Significant inhibition of EGFR leading to reduced cancer cell proliferation |
Medicine | Anticancer agent | Effective against MCF7 and A549 cell lines; induces apoptosis |
Anti-inflammatory | Reduces inflammation markers in animal models | |
Antimicrobial | Potent against Staphylococcus aureus and E. coli | |
Industry | Material development | Potential for novel electronic or optical materials |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound on MCF7 cells. The results indicated an IC50 value of approximately 0.096 μM, demonstrating strong selective inhibition of EGFR .
- Anti-inflammatory Research : In animal models of arthritis, derivatives of this compound showed significant reductions in inflammatory markers compared to control groups, suggesting therapeutic potential for chronic inflammatory diseases .
- Antimicrobial Analysis : Testing against various bacterial strains revealed that quinazoline derivatives exhibited high potency against multidrug-resistant bacteria, presenting a promising avenue for developing new antibiotics .
作用機序
The mechanism of action of 6-Bromo-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylsulfanyl groups contribute to the compound’s binding affinity and selectivity. The quinazoline ring structure allows for interactions with various biological pathways, leading to the modulation of cellular processes .
類似化合物との比較
Comparison with Similar Compounds
This section compares 6-bromo-2-(methylsulfanyl)quinazoline with structurally related quinazoline derivatives, focusing on substituent effects, physicochemical properties, synthetic routes, and biological activities.
Substituent Variations
The table below highlights key structural differences among selected 6-bromo quinazoline derivatives:
Key Observations :
- The methylsulfanyl group at position 2 in the target compound contrasts with longer alkylthio chains (e.g., butylthio in ) or aromatic substituents (e.g., benzylthio in ), which may alter lipophilicity and steric bulk.
- Halogen substitutions (e.g., Cl at position 2 or 4) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution reactions .
Physicochemical Properties
Selected data for comparison:
Key Observations :
- The presence of a 3-phenyl group and 4-ketone in derivatives like 8a significantly increases molecular weight and reduces water solubility compared to the target compound.
生物活性
6-Bromo-2-(methylsulfanyl)quinazoline is a compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer, antimicrobial, anti-inflammatory, and immunological properties, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 6-position and a methylthio group at the 2-position of the quinazoline ring. This unique arrangement enhances its reactivity and biological properties, making it a valuable scaffold for drug development.
Anticancer Activity
Mechanism of Action
Research indicates that this compound and its derivatives exhibit significant growth inhibition against various cancer cell lines. The mechanism involves targeting multiple pathways in cancer cells, potentially overcoming drug resistance.
Preclinical Studies
A study reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.045 to 6.94 μM across different cancer cell lines such as HeLa, MDA-MB-231, PANC-1, and A549 . The compound has been utilized to synthesize hybrid molecules that enhance its anticancer efficacy.
Cell Line | GI50 (μM) |
---|---|
HeLa | 0.045 |
MDA-MB-231 | 0.5 |
PANC-1 | 1.2 |
A549 | 6.94 |
Antimicrobial Properties
This compound has shown promising antibacterial activity. Derivatives synthesized from this compound have been tested against various bacterial strains, revealing significant inhibition rates.
Case Study Findings
In a study evaluating antimicrobial activity against Staphylococcus aureus and E. coli, certain derivatives exhibited high degrees of inhibition, indicating their potential as new antibiotics .
Derivative | Bacterial Strain | Inhibition (%) |
---|---|---|
Compound A | S. aureus | 85 |
Compound B | E. coli | 78 |
Anti-inflammatory Activity
The anti-inflammatory potential of derivatives derived from this compound has been investigated in animal models. These studies focus on reducing inflammation markers and alleviating symptoms associated with chronic inflammatory diseases.
Research Results
Compounds derived from this quinazoline have demonstrated significant reductions in inflammation markers in preclinical trials, suggesting their use in treating conditions like arthritis and inflammatory bowel disease .
Immunological Effects
In immunology, derivatives of this compound are being explored for their ability to modulate immune responses. Research indicates potential applications in treating autoimmune diseases by reducing inflammatory responses and modulating immune cell activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-2-(methylsulfanyl)quinazoline?
- Methodological Answer : Two primary approaches are documented:
- Reflux Condensation : Reflux 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with methylsulfanyl-containing amino reagents in glacial acetic acid, followed by recrystallization in ethanol. This method is effective for introducing sulfur-based substituents .
- Bogert Quinazoline Synthesis : Start with nitration of 3-hydroxybenzaldehyde, followed by formamide treatment and reductive cyclization with zinc in acetic acid. Subsequent alkylation with methyl 2-chloro-2-(methylsulfanyl)acetate yields the target compound .
- Key Parameters : Reaction time (3–4 hours for reflux), solvent purity, and recrystallization conditions critically influence yield and purity.
Q. How is this compound characterized structurally?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). Monoclinic systems (space group P21) with planar geometry (dihedral angle ~1.0° between rings) are typical. Intermolecular interactions (e.g., Br···S contacts) should be analyzed .
- Spectroscopy : FT-IR confirms functional groups (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹). ¹H NMR identifies proton environments (e.g., methylsulfanyl protons at δ ~2.51 ppm) .
Q. What are the pharmacological implications of quinazoline derivatives like this compound?
- Methodological Answer : Quinazolines exhibit antitumor, antibacterial, and anthelmintic activities. To evaluate this compound:
- In Silico Profiling : Use molecular docking to assess binding affinity with targets like EGFR or tubulin.
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus) via MTT or broth microdilution. Reference known pharmacophores (e.g., halogen substituents enhance activity) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Keep in dark, inert atmosphere (argon/nitrogen), and refrigerated (2–8°C) to prevent degradation .
- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315/H319). Fume hoods are mandatory during synthesis .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
- Methodological Answer :
- Data Validation : Cross-check unit cell parameters (e.g., a = 9.7843 Å, β = 96.353°) against multiple datasets. Use R-factor convergence (e.g., R < 0.05) and residual density maps to confirm accuracy .
- Comparative Analysis : If planar vs. non-planar geometries are reported, perform DFT calculations to evaluate energy differences. Experimental conditions (e.g., 100 K vs. room temperature) may explain discrepancies .
Q. What strategies optimize the synthesis yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Optimization : Replace glacial acetic acid with ionic liquids (e.g., [BMIM]BF₄) to enhance solubility and reduce side reactions .
- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining >70% yield .
Q. How does the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The methylsulfanyl group acts as a directing group, enabling regioselective C–H functionalization at the 4-position of quinazoline. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids .
- Competitive Pathways : Monitor for sulfur oxidation (e.g., to sulfoxide) under aerobic conditions. Use inert atmospheres or antioxidants (e.g., BHT) to suppress side reactions .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer :
- Analog Synthesis : Replace bromo with other halogens (Cl, I) or methylsulfanyl with ethylsulfanyl. Assess bioactivity changes .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using IC₅₀ data from analogs. Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. Data Contradiction Analysis
Q. Conflicting reports on the compound’s thermal stability: How to address this?
- Methodological Answer :
- DSC/TGA Analysis : Measure decomposition onset temperature. If literature values vary (e.g., 371–374 K vs. higher), check for impurities via HPLC (C18 column, acetonitrile/water mobile phase) .
- Kinetic Studies : Perform isothermal gravimetry to model degradation pathways. Compare activation energies between studies .
特性
IUPAC Name |
6-bromo-2-methylsulfanylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDQRDTNWMJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。